REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:6][C:7]1[C:12](Cl)=[CH:11][C:10]([NH2:14])=[C:9]([N+:15]([O-:17])=[O:16])[CH:8]=1>O>[Cl:6][C:7]1[C:12]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:11][C:10]([NH2:14])=[C:9]([N+:15]([O-:17])=[O:16])[CH:8]=1
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Name
|
|
Quantity
|
6 mL
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Type
|
reactant
|
Smiles
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N1CCCC1
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1Cl)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to 23° C.
|
Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×100 mL)
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Type
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WASH
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Details
|
The combined organic layers were washed with brine (50 mL)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1N1CCCC1)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |